Ethyl 2-(benzyloxy)-4-methylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 4-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
NTSITRLLNALMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Ethyl 2 Benzyloxy 4 Methylbenzoate
Hydrolytic Stability and Ester Cleavage Reactions
The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions, each with a distinct mechanism.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester undergoes hydrolysis to yield 2-(benzyloxy)-4-methylbenzoic acid and ethanol (B145695). This reaction is an equilibrium process and is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.org
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (ethanol).
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. libretexts.org
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.
Base-Mediated Saponification
Base-mediated hydrolysis, also known as saponification, is an irreversible process that converts the ester into the corresponding carboxylate salt and ethanol. masterorganicchemistry.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). sserc.org.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the neutral carboxylic acid. quora.comyoutube.com
The mechanism for saponification is as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. libretexts.orgbrainly.com This leads to the formation of a tetrahedral alkoxide intermediate. brainly.com
Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl group and expelling an ethoxide ion (⁻OC₂H₅) as the leaving group. libretexts.orgbrainly.com
Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion and produces ethanol and the carboxylate salt (e.g., sodium 2-(benzyloxy)-4-methylbenzoate). libretexts.org
Table 1: Comparison of Hydrolysis Methods for Ethyl 2-(benzyloxy)-4-methylbenzoate
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |
|---|---|---|
| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl), Water | Strong base (e.g., NaOH, KOH), Water |
| Reaction Type | Reversible, Equilibrium | Irreversible |
| Initial Product | 2-(benzyloxy)-4-methylbenzoic acid, Ethanol | Sodium 2-(benzyloxy)-4-methylbenzoate, Ethanol |
| Final Product | 2-(benzyloxy)-4-methylbenzoic acid (direct) | 2-(benzyloxy)-4-methylbenzoic acid (after acid workup) |
| Driving Force | Often requires excess water to shift equilibrium | Irreversible deprotonation of the carboxylic acid |
Debenzylation Strategies for Hydroxyl Group Regeneration
The benzyloxy group serves as a common protecting group for the hydroxyl functional group. Its removal, or debenzylation, is a crucial step in many synthetic pathways to regenerate the free phenol (B47542). This can be accomplished through various reductive methods.
Catalytic Hydrogenation Methods (e.g., Pd/C)
Catalytic hydrogenation is the most common and efficient method for cleaving benzyl (B1604629) ethers. organic-chemistry.org This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). tandfonline.com The reaction is usually performed in a solvent such as ethanol, ethyl acetate, or tetrahydrofuran (B95107) (THF). atlanchimpharma.com
The reaction proceeds via hydrogenolysis, where the C-O bond of the benzyl ether is cleaved, and hydrogen atoms are added. The products of this reaction are ethyl 2-hydroxy-4-methylbenzoate and toluene. organic-chemistry.org The conditions for this reaction are generally mild, but factors such as catalyst choice, solvent, and pressure can be optimized for efficiency and selectivity, especially in the presence of other reducible functional groups. atlanchimpharma.comnacatsoc.org
Reductive Cleavage Methods
While catalytic hydrogenation is prevalent, other reductive methods can also achieve debenzylation. One such method is the Birch reduction, which uses sodium or lithium metal dissolved in liquid ammonia (B1221849) with an alcohol proton source. nih.govacs.org This method involves a dissolving metal reduction mechanism. However, a significant drawback of the Birch reduction is its potential to also reduce the aromatic ring, which can be undesirable depending on the desired final product. acs.org
Another approach involves the use of Lewis acids, which can facilitate the cleavage of benzyl ethers. atlanchimpharma.com For instance, combinations of Lewis acids with nucleophiles or treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effect debenzylation under specific conditions, offering an alternative to hydrogenation. atlanchimpharma.comorganic-chemistry.org
Table 2: Selected Debenzylation Strategies
| Method | Reagents and Conditions | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C catalyst, in a solvent like Ethanol or THF. atlanchimpharma.com | Ethyl 2-hydroxy-4-methylbenzoate, Toluene | Most common and high-yielding method. organic-chemistry.org |
| Birch Reduction | Na or Li in liquid NH₃, with an alcohol (e.g., EtOH). acs.org | Ethyl 2-hydroxy-4-methylbenzoate, Toluene | Harsh conditions; may also reduce the aromatic ring. acs.org |
| Lewis Acid Cleavage | BCl₃ in an inert solvent (e.g., DCM) at low temperature. atlanchimpharma.comorganic-chemistry.org | Ethyl 2-hydroxy-4-methylbenzoate, Benzyl chloride | Offers an alternative when hydrogenation is not compatible with other functional groups. |
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of this substitution is determined by the directing effects of the three substituents already present: the ethyl ester, the benzyloxy group, and the methyl group. fiveable.meucalgary.ca
Substituents influence both the reactivity of the ring and the regioselectivity of the substitution. wikipedia.orguomustansiriyah.edu.iq
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction. They direct incoming electrophiles to the ortho and para positions. savemyexams.comwikipedia.org
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. They typically direct incoming electrophiles to the meta position. savemyexams.comwikipedia.org
Analysis of Substituents on this compound:
-C(O)OEt (Ethyl ester) at C1: This is a moderately deactivating group due to both inductive and resonance effects that withdraw electron density from the ring. It is a meta-director. organicchemistrytutor.com
-OCH₂Ph (Benzyloxy) at C2: As an alkoxy group, it is a strong activating group. The oxygen atom donates electron density to the ring via resonance, which strongly outweighs its inductive withdrawal. It is an ortho, para-director. organicchemistrytutor.comlibretexts.org
-CH₃ (Methyl) at C4: This is a weakly activating group that donates electron density through an inductive effect. It is an ortho, para-director. savemyexams.comlibretexts.org
The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the existing groups converge to strongly favor one position:
The benzyloxy group (C2) directs ortho to C3 and para to C5.
The methyl group (C4) directs ortho to C3 and C5.
The ester group (C1) directs meta to C3 and C5.
Both C3 and C5 are activated by the combined directing effects of all three substituents. However, the C5 position is generally favored for electrophilic attack. This is because it benefits from the strong para-directing effect of the powerful benzyloxy activator at C2 and the ortho-directing effect of the methyl group at C4. The C3 position, while also activated, is sterically hindered by being situated between two bulky substituents (the ester and benzyloxy groups), making it a less favorable site for attack. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to occur predominantly at the C5 position.
Table 3: Directing Effects of Substituents on the Benzoate Core
| Position | Substituent | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| C1 | -COOEt (Ethyl ester) | Electron-withdrawing | Deactivating | meta (to C3, C5) |
| C2 | -OCH₂Ph (Benzyloxy) | Electron-donating | Activating (Strong) | ortho, para (to C3, C5) |
| C4 | -CH₃ (Methyl) | Electron-donating | Activating (Weak) | ortho, para (to C3, C5) |
Functional Group Interconversions on the Ester and Aromatic Methyl Group
The molecular architecture of this compound features several reactive sites that allow for a variety of functional group interconversions. The most prominent of these are the ethyl ester and the aromatic methyl group, each susceptible to specific chemical transformations.
Reactions of the Ester Group
The ethyl ester group is a key functional moiety that can undergo several important transformations, primarily hydrolysis and reduction.
Hydrolysis: Under either acidic or basic conditions, the ethyl ester can be hydrolyzed to yield its corresponding carboxylic acid, 2-(benzyloxy)-4-methylbenzoic acid. Base-promoted hydrolysis, often referred to as saponification, is a common method. libretexts.org This reaction typically begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.org Subsequent elimination of the ethoxide leaving group and a final proton transfer step yields the carboxylate salt, which is then acidified to produce the final carboxylic acid product. libretexts.orgyoutube.com
Reduction: The ester group can be reduced to different products depending on the reducing agent employed.
Reduction to Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. libretexts.org This reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol, (2-(benzyloxy)-4-methylphenyl)methanol. libretexts.org
Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose, typically at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde. libretexts.org This reaction would yield 2-(benzyloxy)-4-methylbenzaldehyde.
Reactions of the Aromatic Methyl Group
The methyl group attached to the benzene ring is also a site for functional group interconversion, primarily through oxidation and halogenation reactions.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation methods. chemspider.comgoogle.com For instance, oxidation of the methyl group would yield ethyl 2-(benzyloxy)terephthalate, a dibasic acid ester. Various catalytic systems, including those based on cobalt or manganese in the presence of radical initiators, can also effect the aerobic oxidation of toluenic methyl groups to carboxylic acids. organic-chemistry.org
Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position. This reaction is typically initiated by UV light or a radical initiator. For example, reacting this compound with N-bromosuccinimide (NBS) in the presence of an initiator would lead to the formation of Ethyl 2-(benzyloxy)-4-(bromomethyl)benzoate. chemicalbook.comgoogle.com Further reaction can lead to di- and tri-halogenated products. libretexts.org This transformation is valuable as the resulting benzylic halide is a versatile intermediate for further synthetic modifications.
| Functional Group | Reaction Type | Reagent(s) | Product |
|---|---|---|---|
| Ethyl Ester | Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq) | 2-(benzyloxy)-4-methylbenzoic acid |
| Ethyl Ester | Reduction (to Alcohol) | 1. LiAlH₄, THF 2. H₃O⁺ | (2-(benzyloxy)-4-methylphenyl)methanol |
| Ethyl Ester | Reduction (to Aldehyde) | 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ | 2-(benzyloxy)-4-methylbenzaldehyde |
| Aromatic Methyl Group | Oxidation | KMnO₄, H₂O, Heat | 2-(benzyloxy)terephthalic acid 4-ethyl ester |
| Aromatic Methyl Group | Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl₄, Initiator (e.g., AIBN) | Ethyl 2-(benzyloxy)-4-(bromomethyl)benzoate |
Transesterification Reactions
Transesterification is a fundamental process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves replacing the ethyl group with another alkyl or aryl group by reacting it with a different alcohol in the presence of a catalyst. This reaction is typically an equilibrium process. google.com
The reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original ethanol molecule is eliminated, and deprotonation of the new intermediate yields the new ester. libretexts.org
Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The carbonyl group reforms with the expulsion of the original ethoxide leaving group, resulting in the new ester. libretexts.org To drive the reaction to completion, the alcohol reactant is often used as the solvent. libretexts.orgpsu.edu
The choice of catalyst and reaction conditions depends on the specific substrates involved. Common catalysts include mineral acids (like H₂SO₄), metal alkoxides (like sodium methoxide), and hydroxides (like potassium hydroxide). psu.edu
| Reactant Alcohol | Catalyst Type | Example Catalyst | Product |
|---|---|---|---|
| Methanol (CH₃OH) | Acid | H₂SO₄ | Mthis compound |
| Methanol (CH₃OH) | Base | Sodium Methoxide (NaOCH₃) | Mthis compound |
| Isopropanol ((CH₃)₂CHOH) | Acid | p-Toluenesulfonic acid | Isopropyl 2-(benzyloxy)-4-methylbenzoate |
| Benzyl Alcohol (C₆H₅CH₂OH) | Base | Potassium Hydroxide (KOH) | Benzyl 2-(benzyloxy)-4-methylbenzoate |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
One-dimensional NMR experiments are fundamental for determining the basic carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, Ethyl 4-methylbenzoate, the ¹H NMR spectrum (in CDCl₃) shows distinct signals: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the aromatic methyl group, and two doublets for the aromatic protons, indicating a para-substituted benzene (B151609) ring. rsc.org
¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in a molecule. The spectrum for Ethyl 4-methylbenzoate would show signals for the carbonyl carbon of the ester, the quaternary aromatic carbons, the protonated aromatic carbons, the methylene and methyl carbons of the ethyl group, and the carbon of the aromatic methyl group. rsc.org
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons are absent.
Table 1: Representative ¹H NMR Data for Ethyl 4-methylbenzoate (Note: This data is for a related compound and not Ethyl 2-(benzyloxy)-4-methylbenzoate)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | Doublet | 2H | Aromatic (ortho to ester) |
| 7.26 | Doublet | 2H | Aromatic (meta to ester) |
| 4.37 | Quartet | 2H | -OCH₂CH₃ |
| 2.41 | Singlet | 3H | Ar-CH₃ |
| 1.39 | Triplet | 3H | -OCH₂CH₃ |
Data sourced from similar compounds. rsc.org
Table 2: Representative ¹³C NMR Data for Ethyl 4-methylbenzoate (Note: This data is for a related compound and not this compound)
| Chemical Shift (δ) ppm | Carbon Type |
| 167.2 | C=O (Ester) |
| 143.5 | Quaternary Aromatic |
| 129.1 | Aromatic CH |
| 127.5 | Quaternary Aromatic |
| 60.2 | -OCH₂- |
| 21.6 | Ar-CH₃ |
| 14.1 | -CH₃ |
Data sourced from similar compounds. rsc.org
Two-dimensional NMR techniques are essential for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the ethyl group in Ethyl 4-methylbenzoate, a cross-peak would be observed between the methylene quartet and the methyl triplet. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially in connecting fragments separated by quaternary carbons or heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, which is vital for determining stereochemistry and conformation.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of a compound. For this compound, the expected molecular formula is C₁₇H₁₈O₃, with a calculated molecular weight of approximately 270.32 g/mol . HRMS would confirm this exact mass to several decimal places.
In mass spectrometry, molecules often fragment in predictable ways. Analyzing these fragmentation patterns provides valuable structural information. For an ester like this compound, common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or cleavage of the benzyl (B1604629) ether bond. The fragmentation of the related Ethyl 4-methylbenzoate shows a prominent base peak corresponding to the loss of the ethoxy radical, resulting in a benzoyl cation. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group.
Absorption bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching .
Bands in the 2850-3000 cm⁻¹ region from aliphatic C-H stretching (from the ethyl, methyl, and benzylic methylene groups).
Characteristic absorptions for the C-O single bond stretches of the ester and ether linkages, typically found in the 1000-1300 cm⁻¹ region.
Bands corresponding to C=C stretching within the aromatic rings, usually appearing in the 1450-1600 cm⁻¹ region.
X-ray Crystallography for Solid-State Structural Determination
An analysis of ethyl 4-[(4-methylbenzyl)oxy]benzoate revealed that it crystallizes with three independent molecules in the asymmetric unit, indicating a degree of conformational freedom. nih.govresearchgate.net The primary conformational differences between these molecules are observed in the torsion angles of the ethoxy group and the dihedral angles between the two phenyl rings. nih.gov This variability underscores the molecule's ability to adopt different spatial arrangements in the solid state, a property that can influence its physical and biological characteristics.
In the crystal packing of ethyl 4-[(4-methylbenzyl)oxy]benzoate, the molecules are interconnected through weak C-H···π interactions. nih.gov The crystal structure is further characterized by non-conventional C-H···O hydrogen bonds. nih.gov A similar compound, methyl 4-(benzyloxy)-3-methoxybenzoate, shows a nearly perpendicular arrangement of its two aromatic rings. nih.gov
Below is a summary of the crystallographic data for ethyl 4-[(4-methylbenzyl)oxy]benzoate:
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 16.1906 (10) |
| b (Å) | 7.5752 (4) |
| c (Å) | 17.7591 (9) |
| β (°) | 95.360 (7) |
| Volume (ų) | 2168.6 (2) |
| Z | 6 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71075 Å) |
Data sourced from the study of ethyl 4-[(4-methylbenzyl)oxy]benzoate. researchgate.net
Other Advanced Characterization Techniques (e.g., Chiroptical Spectroscopy if Chiral Derivatives are Explored)
While "this compound" itself is not chiral, the introduction of stereocenters would necessitate the use of advanced techniques like chiroptical spectroscopy to determine the absolute configuration and conformational preferences of the resulting enantiomers. Chiroptical spectroscopic methods are based on the differential interaction of chiral molecules with circularly polarized light. acs.org
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques in this regard. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-visible range, has been widely used for assigning the absolute configuration of chiral molecules and studying their supramolecular aggregation. acs.org VCD, the infrared counterpart of ECD, provides information about the stereochemistry based on molecular vibrations.
For chiral derivatives of benzoate-containing natural products, challenges can arise from intermolecular hydrogen bonding, which may lead to aggregation and complicate spectral interpretation. nih.gov In such cases, converting the carboxylic acids to their corresponding salts or anhydrides can simplify the analysis. nih.gov The development of new chiral organic materials with strong chiroptical responses is a burgeoning field, with applications in technologies such as circularly polarized luminescence and enantioselective sensing. rsc.org
Should chiral derivatives of "this compound" be synthesized, these chiroptical techniques, in conjunction with quantum chemical calculations, would be indispensable for their complete stereochemical characterization.
Computational and Theoretical Investigations of Ethyl 2 Benzyloxy 4 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and related properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the molecular geometry and electronic properties of organic compounds such as Ethyl 2-(benzyloxy)-4-methylbenzoate. DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable three-dimensional arrangement of atoms in the molecule by locating the minimum on the potential energy surface.
These studies would reveal key geometrical parameters. For instance, the benzene (B151609) ring is expected to be largely planar, while the ethyl ester and benzyloxy groups will have specific orientations relative to the ring. The electronic structure analysis from DFT provides insights into the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions. Mulliken atomic charges and molecular electrostatic potential (MESP) maps can be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Ester) | ~1.21 Å |
| C-O Bond Length (Ester) | ~1.34 Å |
| C-O Bond Length (Ether) | ~1.37 Å |
| Dihedral Angle (Ring-Ester) | 10-20° |
| Dihedral Angle (Ring-Ether) | 60-70° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly the benzyloxy and methyl-substituted ring. The LUMO is likely to be centered on the electron-withdrawing ethyl benzoate (B1203000) moiety, specifically the carbonyl group and the aromatic ring. This distribution suggests that the molecule would act as an electron donor from the benzyloxy-substituted ring in reactions with electrophiles and as an electron acceptor at the ester group in reactions with nucleophiles.
Table 2: Predicted FMO Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. scielo.br By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated.
These calculated spectra are invaluable for confirming the structure of synthesized this compound and for assigning the signals in experimental spectra. For example, the protons of the ethyl group and the methyl group on the benzene ring would have distinct calculated chemical shifts. ucalgary.caucalgary.carsc.org Similarly, the chemical shifts of the various aromatic and carbonyl carbons can be predicted, aiding in the complete spectral characterization of the molecule. ucalgary.caucalgary.ca
Table 3: Predicted vs. Expected Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
|---|---|---|
| -CH₃ (ring) | 2.35 | 2.30 - 2.40 |
| -OCH₂- (ethyl) | 4.30 | 4.25 - 4.35 |
| -CH₃ (ethyl) | 1.35 | 1.30 - 1.40 |
| Ar-H | 6.8 - 7.9 | 6.7 - 8.0 |
| -OCH₂- (benzyl) | 5.10 | 5.05 - 5.15 |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior, from conformational flexibility to the intricate pathways of chemical reactions.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis using molecular mechanics (MM) methods can efficiently explore the potential energy surface to identify stable conformers and the energy barriers between them. This analysis would typically focus on the rotation around the C-O bonds of the ester and ether linkages, as well as the bond connecting the benzyloxy group to the aromatic ring.
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and determining the associated energy barriers. For this compound, theoretical studies could investigate reactions such as ester hydrolysis or the cleavage of the benzyl (B1604629) ether.
By mapping the reaction pathway from reactants to products through the transition state, the activation energy can be calculated. This information is crucial for understanding the kinetics of the reaction and predicting the reaction rate under different conditions. DFT calculations are well-suited for locating transition state structures and calculating the energies of all species involved in the reaction profile. For instance, the mechanism of base-catalyzed hydrolysis of the ester group could be modeled to determine whether it proceeds through a tetrahedral intermediate and to calculate the energy barrier for this process.
Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of this compound, featuring two aromatic rings (a benzyl group and a substituted phenyl ring) and an ester functional group, provides multiple sites for non-covalent intermolecular interactions. These interactions are crucial in determining the compound's physical properties, such as its state of matter, melting point, boiling point, and solubility, as well as its conformation in different environments. Computational chemistry offers powerful tools to investigate these weak, yet significant, forces.
Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the ester group's carbonyl oxygen (C=O). This oxygen atom can act as a hydrogen bond acceptor for proton-donating molecules. While the compound itself lacks strong hydrogen bond donors (like -OH or -NH groups), it can form hydrogen bonds with co-solvents, reactants, or other molecules in its environment. derpharmachemica.com For instance, in the presence of monohydric alcohols, intermolecular hydrogen bonds of the O–H----O=C type are expected to form. derpharmachemica.com Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these interactions. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to explore the donor-acceptor interactions, quantify the stabilization energy arising from the hydrogen bond, and provide insight into the nature of the interaction. nih.govmdpi.com
π-Stacking Interactions: The presence of two aromatic rings allows for π-π stacking interactions, a critical non-covalent force in the organization of aromatic molecules. nih.gov These interactions arise from a combination of electrostatic and dispersion forces between the π-orbitals of adjacent rings. libretexts.org Theoretical calculations can determine the most stable stacking arrangements, which are typically parallel-displaced or T-shaped, rather than a direct face-to-face sandwich configuration. nih.govscirp.org Quantum mechanical methods like Møller-Plesset perturbation theory (MP2) and DFT with dispersion corrections (e.g., ωB97X-D3) are effective for accurately calculating the binding energies of π-stacked dimers. nih.govscirp.org These studies can reveal how the electronic properties and substituents on the rings influence the strength and geometry of the stacking. For this compound, both intramolecular (between its own benzyl and phenyl rings, if conformation allows) and intermolecular π-stacking can be investigated.
Theoretical studies on structurally related benzyl benzoate have utilized computational approaches to elucidate vibrational frequencies and conformational analyses, which are influenced by these weak intramolecular interactions. researchgate.netscilit.com The table below summarizes the key intermolecular interactions anticipated for this compound and the computational methods used to study them.
| Interaction Type | Molecular Feature Involved | Potential Interacting Partners | Common Computational Methods |
| Hydrogen Bonding | Carbonyl oxygen (C=O) of the ester group | Proton-donating molecules (e.g., water, alcohols) | Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM) |
| π-π Stacking | Benzyl ring and substituted phenyl ring | Other aromatic molecules, self-association | Møller-Plesset perturbation theory (MP2), DFT with dispersion correction (DFT-D), Steered Molecular Dynamics (SMD) |
| van der Waals Forces | Entire molecule, particularly alkyl groups | All molecules | Molecular Mechanics (MM), DFT |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies (focused on theoretical correlations, not biological data)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to correlate the chemical structure of a compound with its physicochemical properties. mdpi.com This approach is based on the principle that the structure of a molecule, as defined by various calculated parameters known as molecular descriptors, dictates its properties. mdpi.com For a compound like this compound, QSPR models can be developed to predict properties such as boiling point, solubility, or chromatographic retention times without the need for experimental measurement.
The development of a QSPR model involves several key steps:
Molecular Structure Optimization: The 3D structure of this compound is first optimized using quantum chemical methods, such as DFT, to find its most stable energetic conformation.
Descriptor Calculation: A large number of molecular descriptors are calculated from the optimized structure. These descriptors numerically represent different aspects of the molecule's topology, geometry, and electronic properties.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a selection of the most relevant descriptors to the property of interest. researchgate.net The model's predictive power is then rigorously validated.
For this compound, a variety of descriptors would be relevant for building QSPR models. These can be categorized as follows:
| Descriptor Category | Specific Examples | Property Correlation |
| Constitutional (2D) | Molecular weight, number of aromatic rings, number of rotatable bonds | Bulk properties (e.g., molar volume) |
| Topological (2D) | Molecular connectivity indices, Wiener index | Correlate with molecular shape and branching |
| Geometrical (3D) | Molecular surface area, molecular volume, principal moments of inertia | Solubility, transport properties |
| Quantum Chemical | Dipole moment (μ), HOMO/LUMO energies, electrostatic potential | Reactivity, intermolecular interaction strength researchgate.net |
| Lipophilic | LogP (octanol-water partition coefficient) | Solubility, permeability |
A hypothetical QSPR study for a series of benzoate esters, including this compound, might aim to predict a property like isentropic compressibility or excess molar volume, which are related to molecular interactions in mixtures. researchgate.netpsychologyandeducation.net By calculating descriptors such as the lowest unoccupied molecular orbital energy (ELUMO) and dipole moment (μ), a regression model could be established. researchgate.net For instance, a study on p-hydroxybenzoate esters found that antifungal activity increased with the increase of ELUMO and μ, demonstrating the utility of these descriptors in predictive models. researchgate.net Such theoretical models provide valuable insights into how specific structural modifications would be expected to alter the physicochemical properties of the compound.
Research Applications and Derivatization Strategies for Ethyl 2 Benzyloxy 4 Methylbenzoate
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
Ethyl 2-(benzyloxy)-4-methylbenzoate is a strategically important molecule in organic synthesis, valued for its specific arrangement of functional groups. The compound features an ethyl ester, a methyl group, and a benzyl-protected phenol (B47542) on an aromatic ring. This structure allows it to serve as a versatile intermediate and building block for creating a wide array of more complex chemical structures. vulcanchem.com The benzyl (B1604629) group acts as a protecting group for the phenolic hydroxyl, enabling chemists to perform reactions on other parts of the molecule without affecting the phenol. vulcanchem.com This protected group can be selectively removed later in a synthetic sequence.
Precursor in the Synthesis of Complex Organic Molecules
As a precursor, this compound provides a foundational structure that can be elaborated through multi-step synthetic pathways. Its utility is particularly noted in the preparation of pharmacologically active molecules. For instance, it serves as a precursor for certain nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. vulcanchem.com The presence of the benzyl-protected phenol is critical in these syntheses, as it allows for selective deprotection to reveal the free phenol at a desired stage, a common step in the synthesis of many bioactive compounds. vulcanchem.com
Building Block for Chemical Libraries and Scaffolds
In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a key strategy for identifying new lead compounds. Building blocks are the fundamental starting materials used to construct these complex molecules. cymitquimica.com this compound is an ideal building block for such libraries. Its core scaffold possesses multiple reaction sites: the ester, the aromatic ring, and the benzyloxy group. Each of these sites can be independently modified to generate a diverse set of analogues, allowing researchers to systematically explore the chemical space around this central scaffold.
Intermediate in the Synthesis of Structurally Diverse Chemical Compounds
The utility of this compound extends beyond pharmaceuticals into the realm of material science. vulcanchem.com Its aromatic nature and the presence of an ester functionality make it a candidate for developing new polymers and materials. vulcanchem.com For example, it can be considered as an intermediate for creating polymer cross-linking agents or UV-stabilizers for plastics. vulcanchem.com This demonstrates the compound's role as an intermediate in producing structurally diverse chemical entities with varied applications.
Strategies for Structural Modification and Analogue Development
The development of analogues from this compound involves targeted structural modifications to fine-tune its chemical and physical properties. These modifications can be broadly categorized into changes at the ester moiety and substitutions on the aromatic ring.
Modifications at the Ester Moiety (e.g., different alkyl esters)
The ethyl ester group is a common site for structural modification. Through standard chemical reactions such as hydrolysis followed by re-esterification or through transesterification, the ethyl group can be replaced with other alkyl or aryl groups. Altering the ester moiety directly impacts the compound's properties, such as its lipophilicity (hydrophobicity), solubility, and metabolic stability. For example, replacing the ethyl group with a larger alkyl chain would increase its lipophilicity, which could be important for applications requiring permeability across biological membranes.
| Ester Group | Example Analogue Name | Potential Impact on Properties |
|---|---|---|
| Methyl Ester | Mthis compound | Slightly decrease lipophilicity compared to ethyl ester |
| Propyl Ester | Propyl 2-(benzyloxy)-4-methylbenzoate | Increase lipophilicity, potentially alter metabolic stability |
| Isopropyl Ester | Isopropyl 2-(benzyloxy)-4-methylbenzoate | Increase steric bulk and lipophilicity |
| Butyl Ester | Butyl 2-(benzyloxy)-4-methylbenzoate | Significantly increase lipophilicity |
Aromatic Ring Substitutions (e.g., modifications to benzyloxy or methyl groups)
Further diversity can be introduced by performing reactions on the main aromatic ring. The outcome of such reactions, particularly electrophilic aromatic substitution (EAS), is dictated by the directing effects of the existing substituents. masterorganicchemistry.commsu.edu The benzyloxy group (-OCH₂Ph) and the methyl group (-CH₃) are both electron-donating groups, which activate the ring towards electrophilic attack. libretexts.orglibretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. libretexts.orglibretexts.org
Synthesis of Poly(benzyloxy)benzoate Derivatives
The synthesis of poly(benzyloxy)benzoate derivatives often involves multi-step processes where precursor molecules are strategically functionalized and linked. While direct polymerization of this compound is not extensively documented, its structural motifs are key components in the synthesis of more complex benzoate-based molecules, including those that form the basis of liquid crystals.
One common strategy for creating larger benzoate (B1203000) derivatives involves esterification reactions. For instance, a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, is synthesized through a series of reactions that include alkylation, hydrolysis, and esterification. derpharmachemica.com This process begins with a commercially available ethyl hydroxybenzoate, which is first alkylated and then hydrolyzed to form a carboxylic acid. derpharmachemica.com This acid is subsequently esterified with a benzyloxyphenol to yield the final liquid crystalline compound. derpharmachemica.com
This synthetic approach highlights a potential derivatization strategy for this compound. The ethyl ester group could be hydrolyzed to the corresponding carboxylic acid, 2-(benzyloxy)-4-methylbenzoic acid. This carboxylic acid derivative can then serve as a building block, reacting with various phenols or alcohols to form a wide array of poly(benzyloxy)benzoate derivatives with tailored properties. The presence of the benzyloxy and methyl groups on the aromatic ring can influence the reactivity and the physical properties of the resulting polymers or macromolecules.
| Reactant | Reagent/Condition | Product | Potential Application |
| Ethyl 4-hydroxybenzoate | 1. 1-bromododecane, K2CO32. NaOH (hydrolysis)3. 4-hydroxybenzaldehyde, DCC, DMAP | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Liquid Crystals derpharmachemica.com |
| 2,3-dihydroxybenzoic acid | Amyl alcohol | 2,3-dihydroxybenzoate derivative | Neurodegenerative disease treatment research |
| Benzoic Acid | Methanol, Zr/Ti solid acid catalyst | Methyl Benzoate | Chemical Intermediate mdpi.com |
This table presents examples of synthetic routes for benzoate derivatives, illustrating potential pathways for the derivatization of this compound.
Applications in Materials Research
The structural characteristics of this compound make it a valuable intermediate in the synthesis of materials with specific functionalities. The benzyloxy group, in particular, is a common feature in molecules designed for applications in liquid crystals and other advanced organic materials.
Precursors for Advanced Organic Materials
Benzoate esters are widely used as precursors in the synthesis of a variety of organic materials. They can be transformed into more complex structures through reactions such as transesterification, amidation, and reduction. acs.org For example, the transesterification of methyl benzoate is a known method for producing other benzoic acid esters. acs.org Similarly, this compound can be envisioned as a starting material for the synthesis of polymers or dendrimers. The ester functional group provides a reactive site for polymerization reactions, while the benzyloxy and methyl groups can be used to tune the solubility, thermal stability, and self-assembly properties of the resulting materials.
The synthesis of novel functional materials often involves the strategic combination of different molecular fragments. Benzoate derivatives, for instance, have been incorporated into molecules designed for organic light-emitting diodes (OLEDs), where they can act as effective electron-accepting units.
Intermediates in Liquid Crystal Research (structural aspects)
The field of liquid crystal research heavily relies on the design and synthesis of molecules with specific shapes and intermolecular interactions that promote the formation of mesophases. nih.gov Phenyl benzoate derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. nih.gov The structure of this compound contains key elements found in many liquid crystalline compounds.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Selective Synthetic Routes
The traditional synthesis of Ethyl 2-(benzyloxy)-4-methylbenzoate involves a two-step process: an initial esterification of 2-hydroxy-4-methylbenzoic acid followed by a Williamson ether synthesis. Future research is focused on enhancing the efficiency, selectivity, and sustainability of this process by moving beyond classical methodologies.
Modern esterification research is shifting from corrosive homogeneous acid catalysts, such as sulfuric acid, to more environmentally benign heterogeneous systems. mdpi.com These advanced catalysts offer significant advantages, including simplified product separation, catalyst reusability, and reduced waste generation. mdpi.com Key areas of development include the use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and novel solid acid carbon catalysts derived from renewable biomass. mdpi.commdpi.comacs.org Additionally, solvent-free reaction conditions, often coupled with microwave activation, present a green alternative that can dramatically reduce reaction times and energy consumption. bohrium.comresearchgate.net
For the etherification step, research is targeting greener alternatives to the conventional Williamson ether synthesis, which often requires harsh bases and organic solvents. wikipedia.org One promising approach involves surfactant-assisted synthesis in aqueous media, where micelles create a microenvironment that enhances reactivity and facilitates the reaction in water. researchgate.net Another innovative strategy is the development of a catalytic Williamson ether synthesis (CWES) that can operate at high temperatures with weaker, less hazardous alkylating agents, thereby avoiding the production of salt byproducts. acs.org
| Reaction Step | Method | Key Features | Advantages | Reference |
|---|---|---|---|---|
| Esterification | Homogeneous Acid Catalysis (e.g., H₂SO₄) | Traditional method, strong mineral acids. | Effective and well-established. | mdpi.com |
| Heterogeneous Acid Catalysis (e.g., Amberlyst-15, Zeolites) | Use of solid, reusable acid catalysts. | Easy separation, catalyst recyclability, reduced waste. | mdpi.commdpi.com | |
| Microwave-Assisted (Solvent-Free) | Uses microwave energy to drive the reaction without solvent. | Rapid reaction times, energy efficiency, green chemistry. | bohrium.com | |
| Etherification (Williamson) | Classical SN2 Reaction | Alkoxide with an alkyl halide in an organic solvent. | Broad scope, widely used. | wikipedia.org |
| Surfactant-Assisted Aqueous Synthesis | Reaction occurs in water with the aid of surfactants. | Eliminates organic solvents, environmentally friendly. | researchgate.net | |
| Catalytic Williamson Ether Synthesis (CWES) | High-temperature catalytic process with weak alkylating agents. | Avoids salt byproducts, high selectivity. | acs.org |
Exploration of Novel Chemical Transformations of the Compound
Beyond simple hydrolysis or ether cleavage, research is uncovering novel chemical transformations that can be applied to the this compound scaffold, unlocking new synthetic possibilities.
One area of exploration is the catalytic rearrangement of the ester group. The recently discovered "ester dance reaction" demonstrates that, under specific catalytic conditions, an ester group can migrate to different positions on an aromatic ring. waseda.jp Applying this transformation could yield isomers of the parent compound with unique properties.
Another frontier is the functionalization of the ester group itself. For instance, electrochemically driven, nickel-catalyzed cross-coupling reactions have been shown to convert aromatic esters into ketones, representing a powerful method for C-O bond cleavage and C-C bond formation. acs.org This opens a pathway to a completely different class of compounds from the same starting ester.
Furthermore, late-stage C–H functionalization is a rapidly advancing field that could enable the direct modification of the aromatic rings or the benzylic position of the molecule. acs.org Techniques involving transition-metal catalysis could selectively activate and replace C-H bonds with other functional groups, allowing for the synthesis of complex derivatives without de novo synthesis. researchgate.netacs.org The benzoate (B1203000) moiety itself can also play an active role in new reactions, acting as a photosensitizing auxiliary in light-powered C–H fluorination reactions, which highlights a novel functional application for the ester group. nih.gov
Integration with Machine Learning and AI for Synthetic Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, with significant potential to accelerate research related to this compound.
Expanding Applications in Interdisciplinary Research Fields
The unique structure of this compound, which combines a rigid aromatic core with flexible ether and ester linkages, makes it an interesting candidate for applications in materials science. Research into related benzyloxybenzoates has highlighted their potential in advanced materials, excluding any consideration of clinical or biological efficacy.
Liquid Crystals: Benzoate esters are a well-established structural motif in the design of thermotropic liquid crystals. nih.gov The interplay between the rigid benzoate core and flexible alkyl/alkoxy side chains is crucial for the formation of mesophases. academie-sciences.frnih.gov The specific substitution pattern of this compound could be investigated for its potential to form novel smectic or nematic phases, which are the basis for display technologies and optical sensors. researchgate.net
Polymer Science: Aromatic esters serve as fundamental building blocks for high-performance polymers, including aromatic polyesters and poly(ether ester)s. rsc.orgacs.org These materials are often prized for their high thermal stability and specific mechanical properties. rsc.org this compound could be explored as a precursor to a diol or diacid monomer for polymerization. The incorporation of the benzyloxy group could influence properties such as the polymer's refractive index, glass transition temperature, and solubility. joanneum.at
Specialty Chemicals: Aromatic esters are utilized as high-viscosity base stocks in specialty lubricants due to their excellent thermal and oxidative stability. zslubes.com They are also found in cosmetic formulations as UV filters and emollients, demonstrating their utility in complex material formulations where stability and specific physical properties are paramount. bohrium.comresearchgate.net
Contribution to the Development of Sustainable Chemical Processes
The research avenues for this compound are deeply intertwined with the principles of green and sustainable chemistry. Future work on this compound can contribute to broader goals of creating more environmentally responsible chemical processes.
The development of highly efficient synthetic routes using heterogeneous, reusable catalysts directly addresses the green chemistry principles of waste prevention and catalysis. mdpi.comlabmanager.com Employing solvent-free methods or benign solvents like water minimizes the environmental impact associated with volatile organic compounds. bohrium.comresearchgate.net The use of biocatalysts, such as enzymes for esterification, represents a move toward processes that operate under mild conditions with high selectivity and are derived from renewable sources. rsc.orgnih.gov
Furthermore, integrating energy-efficient technologies like microwave synthesis or advanced reactor designs, such as those incorporating membranes for in-situ water removal during esterification, can significantly reduce the energy footprint of chemical production. mdpi.com The exploration of electrosynthesis, which uses electricity as a "reagent," offers a path to reduce reliance on chemical oxidants and reductants. acs.org By focusing on these sustainable methodologies, research on this compound can serve as a model for developing cleaner, more efficient, and economically viable chemical manufacturing processes.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(benzyloxy)-4-methylbenzoate, and how are reaction conditions optimized?
The synthesis typically involves alkylation and benzylation steps. For example:
- Step 1 : Alkylation of 4-methylsalicylic acid with ethyl bromide at 150°C under autoclave conditions to form ethyl 2-ethoxy-4-methylbenzoate .
- Step 2 : Benzylation using benzyl chloride with anhydrous potassium carbonate in a solvent like methylethylketone, refluxed for 12 hours .
Optimization : Reaction yields improve with excess benzyl chloride (1.2 equivalents) and a base (e.g., K₂CO₃) to deprotonate phenolic hydroxyl groups. Solvent choice (polar aprotic solvents) and temperature control (reflux) are critical to minimize side reactions .
Q. How is this compound purified post-synthesis?
Purification methods include:
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy and methyl groups). Aromatic protons typically resonate at δ 6.8–7.5 ppm .
- LCMS : Retention times and molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 67.18° between benzyloxy and benzoate rings) and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, gloves, and eye protection to avoid skin/eye contact .
- Storage : In sealed containers under dry, inert atmospheres to prevent hydrolysis .
- Spills : Absorb with dry sand, avoid environmental release, and ensure adequate ventilation .
Advanced Research Questions
Q. How can computational methods predict the crystal packing and intermolecular interactions of this compound?
Q. How do structural modifications (e.g., substituent position) affect reactivity in downstream reactions?
- Steric effects : The benzyloxy group at the 2-position hinders electrophilic substitution at adjacent positions, directing reactions to the 4-methyl or ester groups .
- Electronic effects : Electron-withdrawing ester groups deactivate the aromatic ring, requiring harsher conditions for further functionalization .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. How are reaction mechanisms elucidated for benzylation or esterification steps?
- Kinetic studies : Monitor intermediates via in-situ IR or HPLC to identify rate-determining steps .
- Isotope labeling : ¹⁸O-labeled benzyl chloride tracks oxygen incorporation into the product .
- Theoretical calculations : Transition state modeling (e.g., SN2 mechanisms for alkylation) explains regioselectivity .
Q. What methods quantify trace impurities in synthesized batches?
- HPLC-PDA/MS : Detects and quantifies side products (e.g., unreacted starting materials or hydrolysis byproducts) with detection limits <0.1% .
- TGA/DSC : Identifies thermal decomposition impurities during storage .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
